![molecular formula C11H17BrN2S B2405535 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine CAS No. 414876-29-2](/img/structure/B2405535.png)

1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(5-Bromothiophen-2-yl)methyl]piperazine” is a chemical compound with the CAS Number: 523981-55-7 . It has a molecular weight of 261.19 . The compound is typically stored at room temperature and is available in powder form .

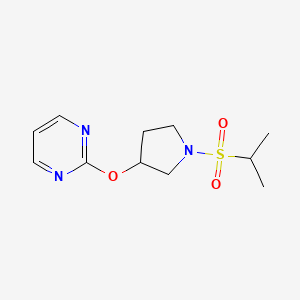

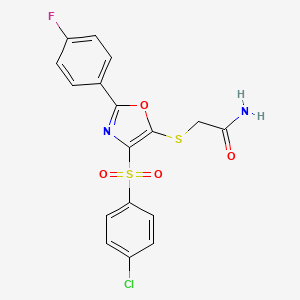

Molecular Structure Analysis

The InChI code for “1-[(5-Bromothiophen-2-yl)methyl]piperazine” is 1S/C9H13BrN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

Antibacterial and Antifungal Properties

- A study synthesized derivatives of 5-bromothiophene and evaluated their antibacterial and antifungal activities. Some compounds showed significant activity in these areas, highlighting their potential in developing new antimicrobial agents (Sharma et al., 2022).

Inhibitors of Enzymes

- Research involving the synthesis of new derivatives related to 5-bromothiophene demonstrated potential as inhibitors for specific enzymes, such as 15-lipoxygenase. This indicates their potential utility in therapeutic applications targeting such enzymes (Asghari et al., 2016).

Antipsychotic Activity

- A study focusing on the synthesis of thieno[2,3-b][1,5]benzoxazepine derivatives from 5-bromothiophene showed that some compounds had potent antipsychotic activity. This suggests their possible use in treating psychiatric disorders (Kohara et al., 2002).

Synthesis of Complex Molecules

- Studies have explored the use of 5-bromothiophene derivatives in the synthesis of complex molecules, such as biheteroaryls, via palladium-catalyzed reactions. This has implications for the development of new materials and pharmaceutical compounds (Fu et al., 2012).

DNA Binding and Anticancer Properties

- Research into N3S2 Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde revealed their binding properties with DNA and potential anticancer applications. This underscores their relevance in the field of cancer therapy (Warad et al., 2020).

Antioxidant Evaluation

- A study on di-2-thienyl ketones festooned with thiazole or pyridine moiety, synthesized using 5-bromothiophene-2-oyl, demonstrated significant antioxidant activities. These compounds could be relevant for treating diseases associated with oxidative stress (Althagafi, 2022).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements listed .

Mechanism of Action

Target of Action

It’s known that bromothiophene derivatives are often used in the synthesis of various pharmaceuticals and bioactive compounds

Mode of Action

Bromothiophene derivatives are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The specifics of how this compound interacts with its targets would require further investigation.

Biochemical Pathways

Bromothiophene derivatives are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling . The downstream effects of these reactions would depend on the specific targets and the biological context.

Result of Action

Bromothiophene derivatives are known to be used in the synthesis of various pharmaceuticals and bioactive compounds . The specific effects of this compound would depend on its targets and the biological context.

properties

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2S/c1-2-13-5-7-14(8-6-13)9-10-3-4-11(12)15-10/h3-4H,2,5-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQOOTRIRRMNAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)

![Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2405456.png)

![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)

![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2405462.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2405465.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2405472.png)

![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2405475.png)